N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide
Description
N-[(2Z)-5,7-Dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide is a benzothiazole-derived compound characterized by a non-aromatic 2,3-dihydro-1,3-benzothiazole core substituted with a propynyl group at position 3 and a furan-2-carboxamide moiety at position 2. The (2Z)-configuration indicates the stereochemistry of the imine bond in the benzothiazole ring.
Key structural features include:
- Benzothiazole core: Provides rigidity and π-conjugation, enhancing interactions with biological targets.
- Propynyl substituent: Introduces alkyne functionality, which may improve lipophilicity and enable click chemistry modifications.
- Furan-2-carboxamide group: Contributes hydrogen-bonding capacity and modulates electronic properties.
Properties
IUPAC Name |
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-4-7-19-13-10-11(2)9-12(3)15(13)22-17(19)18-16(20)14-6-5-8-21-14/h1,5-6,8-10H,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZGHMKRXHYIKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide typically involves multiple stepsKey reagents often include propargyl alcohols and amines, which undergo cyclization and condensation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate specific reactions, and reaction conditions are carefully monitored to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents and temperatures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Thiazolo-Pyrimidine Derivatives
Compounds 11a and 11b () are (2Z)-2-(substituted benzylidene)-thiazolo[3,2-a]pyrimidine derivatives synthesized via condensation reactions involving chloroacetic acid and aromatic aldehydes. Unlike the target compound, these derivatives feature a fused thiazolo-pyrimidine ring system and lack the propynyl group. Their synthesis yields (~68%) and melting points (213–246°C) are comparable to benzothiazole derivatives, but the presence of cyano (CN) and carbonyl (C=O) groups in 11a and 11b increases polarity relative to the target compound .
Pyrimido-Quinazoline Derivatives
Compound 12 () features a pyrimido[2,1-b]quinazoline core with a 5-methylfuran substituent. Its synthesis involves thiouracil and anthranilic acid, yielding a planar, fused-ring system. The absence of a benzothiazole ring and the presence of a quinazoline moiety distinguish it from the target compound. Its higher melting point (268–269°C) suggests stronger intermolecular interactions (e.g., hydrogen bonding via NH and C=O groups) .
Functional Group Analysis
- Alkyne vs.
- Furan Substitution : The furan-2-carboxamide group in the target compound is analogous to the 5-methylfuran in 12 () and the piperazine-linked furan in BZ-I (). These groups influence solubility and bioavailability, with carboxamide derivatives generally exhibiting improved water solubility compared to alkylfurans .
Computational and Crystallographic Tools
The characterization of similar compounds relies heavily on tools such as:
- SHELX suite (): Used for small-molecule refinement and structure solution.
- WinGX/ORTEP (): Employed for crystallographic data visualization and analysis. These tools ensure accurate determination of stereochemistry (e.g., the (2Z)-configuration) and hydrogen-bonding patterns (), critical for structure-activity relationship (SAR) studies .
Biological Activity
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide is a complex organic compound that integrates a benzothiazole core, recognized for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry due to its structural diversity and the presence of functional groups that may enhance its pharmacological properties.
Structural Characteristics
The compound features:
- Benzothiazole Core : Known for various biological activities including anticancer and antimicrobial properties.
- Furan and Carboxamide Groups : These functional groups may contribute to the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with a benzothiazole structure often exhibit significant biological activities, including:
-
Anticancer Activity :
- Benzothiazole derivatives have been extensively studied for their anticancer properties. For instance, a study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast adenocarcinoma) through MTT assays .
- The unique combination of the benzothiazole core with other moieties in this compound may enhance its efficacy compared to simpler analogs.
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Enzyme Interaction :
- Preliminary studies suggest that this compound may interact effectively with enzymes involved in metabolic pathways. Further research is needed to elucidate these interactions and their implications for therapeutic applications.
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Antimicrobial Properties :
- Benzothiazole derivatives are known to exhibit antimicrobial activities. The potential for this compound to interact with microbial targets remains an area for future exploration.
The synthesis of this compound typically involves several key steps:
- Formation of Benzothiazole Core : Achieved through cyclization reactions involving 2-amino thiophenols.
- Alkylation : The core is alkylated using propargyl bromide.
- Amidation : Finally, the alkylated benzothiazole is coupled with furan derivatives using coupling reagents.
The exact mechanism of action remains poorly defined; however, the structural features suggest potential interactions with biological macromolecules such as proteins and nucleic acids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
